2-(4,6-Dibromo-3-ethoxy-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(4,6-Dibromo-3-ethoxy-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic acid derivative. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of bromine, ethoxy, and fluorine substituents on the phenyl ring, which can influence its reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,6-Dibromo-3-ethoxy-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4,6-dibromo-3-ethoxy-2-fluorophenylboronic acid with 2,2,6,6-tetramethyl-1,3,2-dioxaborolane. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent control of reaction conditions, such as temperature, pressure, and reactant concentrations, is crucial to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atoms on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Coupling Reactions: The boronic acid moiety makes this compound suitable for Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate, used to deprotonate the boronic acid group.
Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura cross-coupling reactions, the major products are typically biaryl compounds .
Scientific Research Applications
Chemistry
In chemistry, 2-(4,6-Dibromo-3-ethoxy-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is used as a building block in the synthesis of complex organic molecules. Its ability to participate in Suzuki-Miyaura cross-coupling reactions makes it valuable for the construction of biaryl structures, which are common in pharmaceuticals and agrochemicals .
Biology and Medicine
They can inhibit proteases and other enzymes by forming reversible covalent bonds with active site residues .
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and electronic materials. Its unique substituents can impart specific properties to the final products, such as enhanced stability or reactivity .
Mechanism of Action
The mechanism of action of 2-(4,6-Dibromo-3-ethoxy-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boronic acid derivative. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group reacts with an aryl halide in the presence of a palladium catalyst to form a new carbon-carbon bond. The reaction proceeds through a series of steps, including oxidative addition, transmetalation, and reductive elimination .
Comparison with Similar Compounds
Similar Compounds
4,6-Dibromo-3-ethoxy-2-fluorophenylboronic acid: Similar structure but lacks the dioxaborolane moiety.
4,6-Dibromo-3-ethoxy-2-fluorophenylmethanol: Similar structure but contains a hydroxyl group instead of the boronic acid group.
Uniqueness
The presence of the dioxaborolane moiety in 2-(4,6-Dibromo-3-ethoxy-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane imparts unique reactivity and stability compared to its analogs. This makes it particularly useful in specific synthetic applications where these properties are advantageous .
Properties
IUPAC Name |
2-(4,6-dibromo-3-ethoxy-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BBr2FO3/c1-6-19-12-9(17)7-8(16)10(11(12)18)15-20-13(2,3)14(4,5)21-15/h7H,6H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYDCUOKBYCCQGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2Br)Br)OCC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BBr2FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.91 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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